molecular formula C11H18ClN5 B12230965 1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12230965
M. Wt: 255.75 g/mol
InChI Key: MYODQQLYLYQLPF-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound is of interest due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by alkylation to introduce the ethyl groups. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-Ethyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ethyl groups, often using reagents like alkyl halides or acyl chlorides.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and alkylating agents (e.g., alkyl halides).

Scientific Research Applications

1-Ethyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studying reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential as an enzyme inhibitor or receptor modulator, contributing to the understanding of biological pathways.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

1-Ethyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-3-15-9-10(7-14-15)12-8-11-5-6-13-16(11)4-2;/h5-7,9,12H,3-4,8H2,1-2H3;1H

InChI Key

MYODQQLYLYQLPF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC=NN2CC.Cl

Origin of Product

United States

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